N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine
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Overview
Description
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine typically involves multiple steps, starting with the preparation of the oxolane ring and the fluorophenyl group. The key steps include:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorine atom on a phenyl ring, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The oxolane ring and the fluorophenyl group are then coupled with a pyrazol-3-amine derivative through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in fully hydrogenated derivatives.
Scientific Research Applications
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Benzylamine: A simpler amine compound with different functional groups.
Uniqueness
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine stands out due to its unique combination of a fluorophenyl group, an oxolane ring, and a pyrazol-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-2-(pyridin-3-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c21-18-5-1-4-17(11-18)20(7-10-26-15-20)14-23-19-6-9-24-25(19)13-16-3-2-8-22-12-16/h1-6,8-9,11-12,23H,7,10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWFWVKDHGGOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC2=CC=NN2CC3=CN=CC=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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